3-Ethynyl-4-methoxybenzaldehyde
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Overview
Description
3-Ethynyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H8O2 It is a derivative of benzaldehyde, featuring an ethynyl group at the third position and a methoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-4-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, ethynylating agent, inert atmosphere.
Nucleophilic Addition: Grignard reagents, organolithium reagents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzaldehydes.
Nucleophilic Addition: Secondary alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
3-Ethynyl-4-methoxybenzaldehyde has several scientific research applications:
Chemical Biology: It is used in the selective modification of peptides and proteins, particularly in N-terminal selective modification.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the development of novel organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-ethynyl-4-methoxybenzaldehyde in chemical reactions involves:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles.
Nucleophilic Addition: The aldehyde group undergoes nucleophilic attack, forming a tetrahedral intermediate, which then collapses to form the final product.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Ethynylbenzaldehyde: Lacks the methoxy group, resulting in different reactivity and applications.
Uniqueness
3-Ethynyl-4-methoxybenzaldehyde is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct reactivity and enable its use in specialized applications, such as selective protein modification and the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-ethynyl-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h1,4-7H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPZFPPUSUFCNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455707 |
Source
|
Record name | 3-ethynyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160625-49-0 |
Source
|
Record name | 3-ethynyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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